3-(Methylsulfonylmethyl)pyridine
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Overview
Description
3-(Methylsulfonylmethyl)pyridine is an organic compound with the molecular formula C7H9NO2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfonylmethyl group attached to the third position of the pyridine ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonylmethyl)pyridine typically involves the reaction of pyridine with methylsulfonylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of pyridine derivatives, including this compound, often employs catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a common method. This process involves the reaction of acetylene, ammonia, and formaldehyde over the catalyst at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-(Methylsulfonylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Methylsulfonylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as collagenase and stromelysin-1, which are involved in the degradation of extracellular matrix components. By inhibiting these enzymes, the compound may exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Pyridine: The parent compound, pyridine, is a basic heterocycle with a wide range of applications in organic synthesis and pharmaceuticals.
3-Methylpyridine: Similar to 3-(Methylsulfonylmethyl)pyridine but lacks the sulfonylmethyl group, making it less reactive in certain chemical reactions.
Pyrimidine: Another nitrogen-containing heterocycle with significant biological and pharmaceutical applications
Uniqueness: this compound is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with simpler pyridine derivatives .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 |
InChI Key |
SSPNYULVEKBFNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
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